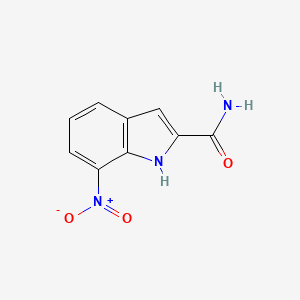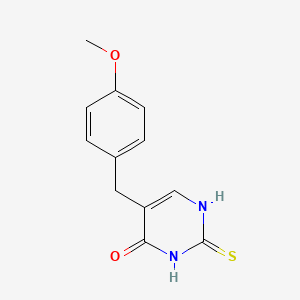
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is further connected to a sulfonic acid amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl pyrrolidin-1-ylsulfonylcarbamate typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl group. This can be achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The resulting N-Boc-pyrrolidine is then subjected to sulfonation to introduce the sulfonic acid amide group. This step can be carried out using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The sulfonic acid amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl nitrite (TBN) can be used for oxidation reactions.
Reduction: Oxalyl chloride in methanol is commonly used for the deprotection of the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, free amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Tert-butyl pyrrolidin-1-ylsulfonylcarbamate involves its ability to act as a protecting group for amino functionalities. The Boc group provides stability to the amino group during various chemical transformations and can be selectively removed under acidic conditions . The sulfonic acid amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-butoxycarbonyl)-4-piperidone: Another Boc-protected compound used in organic synthesis.
tert-Butyl N-hydroxycarbamate: A Boc-protected hydroxylamine with applications in Diels-Alder reactions.
tert-Butyl nitrite: A reagent used in oxidation and nitrosation reactions.
Uniqueness
Tert-butyl pyrrolidin-1-ylsulfonylcarbamate is unique due to the presence of both the Boc protecting group and the sulfonic acid amide functionality. This combination provides distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H18N2O4S |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
tert-butyl N-pyrrolidin-1-ylsulfonylcarbamate |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)10-16(13,14)11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
ZZALFEVNLNLHTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8417517.png)




![7-bromo-5H-thieno[3,4-b][1,5]benzoxazepin-4-one](/img/structure/B8417550.png)
![5-Acetoxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B8417551.png)


![4-(Chlorophenoxy]pentanoic acid](/img/structure/B8417561.png)

